molecular formula C11H12F3NO2 B12237708 4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide

4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide

Cat. No.: B12237708
M. Wt: 247.21 g/mol
InChI Key: GSTBHIDRIBCDBS-UHFFFAOYSA-N
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Description

4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide typically involves the reaction of 2-methoxyaniline with 4,4,4-trifluorobutyric acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the methoxyphenyl group contributes to its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

4,4,4-trifluoro-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C11H12F3NO2/c1-17-9-5-3-2-4-8(9)15-10(16)6-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

GSTBHIDRIBCDBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC(F)(F)F

Origin of Product

United States

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